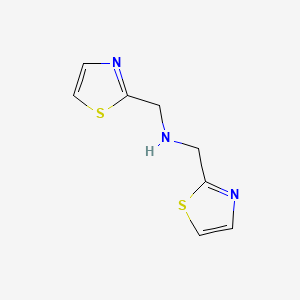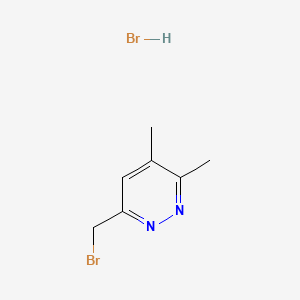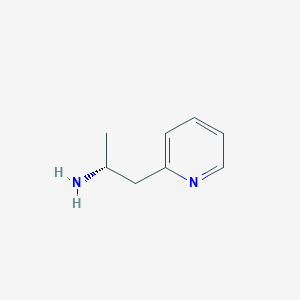
Bis(thiazol-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(thiazol-2-ylmethyl)amine is an organic compound that features two thiazole rings attached to a central amine group. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(thiazol-2-ylmethyl)amine typically involves the reaction of thiazole-2-carbaldehyde with a primary amine under reductive amination conditions. A common method includes:
Starting Materials: Thiazole-2-carbaldehyde and a primary amine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.
Procedure: The thiazole-2-carbaldehyde is first reacted with the primary amine to form an imine intermediate, which is then reduced to the corresponding amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Bis(thiazol-2-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of bis(thiazol-2-ylmethyl)amine involves its interaction with various biological targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity, interfere with DNA replication, or disrupt cell membrane integrity, leading to its antimicrobial and antitumor effects.
Comparison with Similar Compounds
Thiazole: A basic scaffold found in many biologically active compounds.
Benzothiazole: Known for its antimicrobial and antitumor properties.
Thiazolidine: A reduced form of thiazole with different biological activities.
Uniqueness: Bis(thiazol-2-ylmethyl)amine is unique due to the presence of two thiazole rings, which can enhance its biological activity and provide a broader range of applications compared to single thiazole derivatives .
Properties
Molecular Formula |
C8H9N3S2 |
|---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C8H9N3S2/c1-3-12-7(10-1)5-9-6-8-11-2-4-13-8/h1-4,9H,5-6H2 |
InChI Key |
VJBSKKOPGGWDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CNCC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)


![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)






![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
